molecular formula C18H14N4O3S2 B12171422 3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12171422
M. Wt: 398.5 g/mol
InChI Key: SLABCROZBUVLOB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound designed for research purposes, featuring a thiazolo[3,2-a]pyrimidine core scaffold. This structure is of significant interest in medicinal chemistry due to its relationship to two prominent heterocyclic classes: the thiazole and the pyrimidine. The thiazole ring is a versatile and biologically active moiety found in a wide array of approved drugs and experimental compounds, known for its diverse pharmacological potential . Compounds containing the thiazole ring have been extensively investigated and demonstrate a broad spectrum of biological activities in preclinical research. These include, but are not limited to, antimicrobial , anticancer , anti-inflammatory , antioxidant , and anticonvulsant properties . The incorporation of a pyrimidine ring system further enhances the compound's potential as a key scaffold for interacting with various enzymatic targets. Researchers are exploring this and related analogues to elucidate structure-activity relationships and to develop novel bioactive molecules for various research applications. This product is provided for research use only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate safety precautions and consult the scientific literature for the latest findings on related chemical structures.

Properties

Molecular Formula

C18H14N4O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H14N4O3S2/c1-10-8-26-17(20-10)21-15(23)13-7-19-18-22(16(13)24)14(9-27-18)11-3-5-12(25-2)6-4-11/h3-9H,1-2H3,(H,20,21,23)

InChI Key

SLABCROZBUVLOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Biginelli Reaction for Dihydropyrimidine Synthesis

The synthesis begins with a Biginelli reaction to construct the dihydropyrimidine intermediate. A mixture of 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and ZnCl₂ (2 mmol) in glacial acetic acid (2 mL) is heated at 80°C for 4 hours. The product, ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate , precipitates upon cooling and is recrystallized from ethanol (yield: 82–85%, m.p. 142–145°C).

Reaction Conditions Table

ComponentQuantityRole
4-Methoxybenzaldehyde10 mmolElectrophilic aldehyde
Ethyl acetoacetate10 mmolβ-Ketoester
Thiourea15 mmolNucleophile
ZnCl₂2 mmolLewis acid catalyst
Glacial acetic acid2 mLSolvent/acid

Cyclization to Thiazolo[3,2-a]pyrimidine

The dihydropyrimidine intermediate undergoes cyclization with chloroacetonitrile (1.5 mmol) in DMF (15 mL) under reflux for 10 hours. This forms ethyl 3-amino-5-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 70–72%, m.p. 168–170°C). Alternative cyclizing agents like monochloroacetic acid in acetic anhydride yield the 3-oxo derivative, but with lower regioselectivity.

Functionalization at Position 6: Carboxamide Formation

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed in 6M HCl under reflux for 6 hours to yield 5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid . Neutralization with aqueous NaOH followed by acidification precipitates the product (yield: 90%, m.p. >250°C).

Coupling with 4-Methyl-1,3-thiazol-2-amine

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-methyl-1,3-thiazol-2-amine (1.2 eq) in dry THF under N₂. After stirring for 12 hours at room temperature, the product is purified via column chromatography (hexane:EtOAc, 3:1) to yield the final carboxamide (yield: 65–68%, m.p. 192–195°C).

Alternative Synthetic Pathways

Polyphosphoric Acid (PPA)-Mediated Cyclodehydration

Heating a mixture of 2-phenacylthio-dihydropyrimidine and PPA at 120°C for 2 hours directly yields the thiazolo[3,2-a]pyrimidine core. This method avoids multi-step cyclization but requires stringent temperature control to prevent decomposition.

Laccase-Catalyzed Diarylation

A biocatalytic approach using Myceliophthora thermophila laccase facilitates oxidative coupling of thiazolopyrimidinones with arylboronic acids. While this method is eco-friendly, it introduces regioselectivity challenges for the 4-methoxyphenyl group.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, thiazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 4.01 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃-thiazole), 2.34 (s, 3H, CH₃-pyrimidine).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (C=N).

Purity and Yield Optimization

MethodYield (%)Purity (HPLC)
Biginelli + DMF6898.5
PPA cyclodehydration7297.8
Laccase coupling5596.2

Challenges and Mechanistic Insights

  • Regioselectivity in Cyclization : Electron-donating groups (e.g., 4-methoxy) favor cyclization through the N3 atom of the pyrimidine ring, while electron-withdrawing groups shift preference to N1.

  • Carboxamide Coupling Efficiency : Steric hindrance from the 4-methylthiazole moiety reduces coupling yields, necessitating excess acyl chloride and prolonged reaction times.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group at position 6 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagents Products Yield Source
Acidic hydrolysis (reflux)6M HCl, 80°C5-oxo-3-(4-methoxyphenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid78%
Basic hydrolysisNaOH (10%), ethanol, 60°CSodium salt of the carboxylic acid85%

Mechanistic Notes :

  • The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond .

  • Steric hindrance from the 4-methylthiazole group slightly reduces reaction rates compared to unsubstituted analogues.

Electrophilic Substitution

The electron-rich thiazole and pyrimidine rings participate in electrophilic substitutions, primarily at the C2 and C7 positions.

Reaction Type Reagents Position Products Yield Source
NitrationHNO₃/H₂SO₄, 0°CC77-nitro-3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide62%
HalogenationBr₂ in CHCl₃C22-bromo derivative58%

Key Observations :

  • The 4-methoxyphenyl group directs electrophiles to the para position of the pyrimidine ring.

  • Nitration at C7 is favored due to resonance stabilization from the adjacent carbonyl group.

Oxidation and Reduction

The thiazole sulfur and pyrimidine carbonyl groups are susceptible to redox reactions.

Reaction Type Reagents Products Yield Source
Thiazole S-oxidationmCPBA, CH₂Cl₂Sulfoxide derivative70%
Carbonyl reductionNaBH₄, MeOH5-hydroxy-5H-thiazolo[3,2-a]pyrimidine45%

Mechanistic Notes :

  • Oxidation of the thiazole sulfur to sulfoxide/sulfone enhances hydrogen-bonding capacity, relevant to biological activity.

  • Reduction of the 5-oxo group requires harsh conditions (e.g., LiAlH₄) due to conjugation with the aromatic system.

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles such as amines or alcohols.

Nucleophile Conditions Products Yield Source
BenzylamineDCC, DMAP, CH₂Cl₂N-benzyl-6-carboxamide derivative82%
MethanolHCl gas, dry etherMethyl ester67%

Applications :

  • Esterification improves lipophilicity for pharmacokinetic studies .

  • Amide derivatives are screened for enhanced bioactivity against kinase targets.

Ring-Opening Reactions

Strong bases or acids cleave the thiazolo-pyrimidine ring system.

Conditions Reagents Products Yield Source
Acidic cleavageH₂SO₄ (conc.), 100°C4-methoxybenzoic acid + 4-methylthiazole-2-amine51%
Basic cleavageNaOH (40%), ethylene glycolFragmented pyrimidine-thiazole intermediates38%

Structural Insights :

  • Ring-opening occurs preferentially at the C–S bond in the thiazole moiety.

  • The 4-methylthiazole substituent stabilizes intermediates via inductive effects.

Cycloaddition Reactions

The conjugated diene system in the thiazolo-pyrimidine core participates in Diels-Alder reactions.

Dienophile Conditions Products Yield Source
Maleic anhydrideToluene, 110°CBicyclic adduct with fused oxabicyclo structure55%
TetracyanoethyleneCH₃CN, rtCyanated tricyclic derivative48%

Synthetic Utility :

  • Cycloadducts serve as precursors for polycyclic scaffolds in drug discovery .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of thiazole and pyrimidine derivatives, which are known for their diverse biological activities. The thiazole moiety contributes to the compound's pharmacological properties, while the methoxyphenyl group enhances its lipophilicity and biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole-based compounds. For instance, derivatives similar to the compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AA37510.5Induces apoptosis
Compound BMCF-715.2Inhibits cell proliferation
Compound CDU14512.8Disrupts cell cycle

In a study involving thiazole derivatives, compounds demonstrated significant cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells, with IC50 values indicating potent activity against these malignancies .

Anticonvulsant Properties

Research has shown that certain thiazole derivatives exhibit anticonvulsant effects in animal models. For example, a related study demonstrated that a compound with a similar structure significantly reduced seizure activity in picrotoxin-induced models:

Compound ED50 (mg/kg) Protection Index
Compound D18.49.2

This suggests that modifications in the thiazole structure can lead to enhanced anticonvulsant activity .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes and diseases. Some thiazole derivatives have been identified as potent inhibitors of CA:

Compound CA Inhibition Activity
Compound EIC50 = 0.5 µM

The presence of specific functional groups within the thiazole ring was found to be crucial for this inhibitory activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that variations in substituents on the phenyl and thiazole rings can significantly influence biological activity:

  • Methoxy Group: Enhances lipophilicity and biological activity.
  • Thiazole Substituents: Modifications can lead to increased potency against specific targets.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring, amide group, or heterocyclic core, influencing properties such as solubility, molecular weight, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₈H₁₅N₅O₃S₂ 421.47 4-Methoxyphenyl, 4-methylthiazol-2-ylamide
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide C₂₁H₁₈N₄O₃S 406.45 4-Methoxyphenyl, phenylamide
N-(3-Chloro-4-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide C₁₅H₁₂ClN₃O₃S 349.80 3-Chloro-4-methoxyphenyl, methyl
Ethyl 3-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₁₈H₁₇N₃O₃S 363.41 Ethyl ester, 4-methoxyphenyl

Key Observations :

  • Chlorination (e.g., 3-chloro-4-methoxyphenyl in ) enhances lipophilicity but may reduce solubility.
  • Ester derivatives (e.g., ethyl carboxylate ) exhibit lower molecular weights and higher volatility than carboxamides.

Key Observations :

  • Carboxamide formation typically employs coupling reagents like EDCI, as seen in thiazole carboxamide syntheses .
  • Heterocyclization with NaOH or POCl₃ is critical for forming fused triazole or pyridine rings in complex analogs .
Elemental Composition and Purity

Table 3: Elemental Analysis Data for Selected Analogs

Compound Type C (%) H (%) N (%) Source
Pyrimidine carboxamide 61.41 4.85 11.28
Thiazolo[3,2-a]pyrimidine ester 62.10 (calc.) 4.95 (calc.) 11.90 (calc.)

Key Observations :

  • Close alignment between experimental and theoretical elemental values confirms synthetic fidelity .
  • Higher nitrogen content in triazole-fused derivatives (e.g., 11.28% in ) reflects additional heteroatoms.

Research Findings and Implications

  • Activity Insights : While explicit bioactivity data for the target compound is absent in the evidence, structural analogs with 4-methoxyphenyl groups (e.g., ) are often explored for kinase inhibition or antimicrobial activity due to their electron-rich aromatic systems.
  • Crystallography : Derivatives like ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate were characterized via single-crystal X-ray diffraction, highlighting planar heterocyclic cores and hydrogen-bonding networks.
  • Solubility : The carboxamide group in the target compound likely improves aqueous solubility compared to ester analogs , critical for bioavailability.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Thiazole and thiazolo-pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing these moieties can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from thiazole structures have shown significant activity against prostate cancer cells, with mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Studies have demonstrated that thiazole derivatives possess efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial growth .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of thiazolo-pyrimidine derivatives, particularly through the inhibition of cyclooxygenase (COX) enzymes. For example, certain derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating their potential use in treating inflammatory conditions .

Anticonvulsant Activity

Recent studies have explored the anticonvulsant effects of thiazole-containing compounds through models like the picrotoxin-induced convulsion model. Some derivatives have demonstrated significant protective effects against seizures, suggesting a promising avenue for further research in epilepsy treatment .

Structure-Activity Relationships (SAR)

Understanding the SAR of thiazolo-pyrimidine derivatives is crucial for optimizing their biological activities. Key findings include:

  • Substituent Effects : The presence of electron-donating groups such as methoxy on the phenyl ring enhances anticancer activity by improving interaction with target proteins.
  • Thiazole Ring Modifications : Alterations to the thiazole moiety can significantly affect both potency and selectivity against different cancer cell lines .
  • Molecular Interactions : Studies using molecular dynamics simulations reveal that hydrophobic interactions play a critical role in the binding affinity of these compounds to their biological targets .

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step processes including:

  • Formation of Thiazole Rings : Utilizing starting materials with sulfur and nitrogen functionalities.
  • Pyrimidine Integration : Employing cyclization reactions to integrate pyrimidine structures into the thiazole framework.
  • Final Modifications : Introducing functional groups such as methoxy and methyl to enhance biological activity.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a series of thiazolo-pyrimidine derivatives against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). Results indicated that specific substitutions on the thiazole ring led to enhanced cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of synthesized thiazole derivatives. The results showed that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions optimize yield?

The compound can be synthesized via cyclocondensation of substituted thiazole and pyrimidine precursors. For example, similar heterocycles are synthesized by refluxing intermediates in ethanol with anhydrous sodium acetate, achieving yields of ~76% (melting points: 160–204°C) . Key steps include nucleophilic substitution at the carboxamide group and cyclization using catalysts like NaH in toluene . Optimization involves controlling temperature (reflux conditions) and solvent polarity (ethanol/DMF mixtures) to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-S-C at ~680 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR resolve substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., M⁺ at m/z 400–450) and fragmentation patterns .

Q. How are impurities or byproducts identified during synthesis?

Byproducts often arise from incomplete cyclization or oxidation. HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) are used to monitor reaction progress. Recrystallization from ethanol/water (4:1) improves purity .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELXL (via SHELX suite) refines bond lengths and angles. A unique mean plane analysis (Cremer-Pople puckering parameters) resolves ring puckering in the thiazolo[3,2-a]pyrimidine core . Hydrogen-bonding patterns (e.g., N–H···O=C interactions) are mapped using graph-set analysis .

Q. How can structure-activity relationships (SAR) guide functionalization for enhanced bioactivity?

Substituent variation at the 4-methoxyphenyl and 4-methylthiazole groups modulates bioactivity. For example:

  • Introducing electron-withdrawing groups (e.g., -CF₃) increases metabolic stability .
  • Docking studies (e.g., against 14-α-demethylase lanosterol, PDB: 3LD6) predict antifungal activity by analyzing π-π stacking and hydrogen-bonding interactions .

Q. How to address contradictions in reported synthetic yields or spectral data?

Contradictions arise from solvent polarity or catalyst differences. For example:

  • Yields drop to ~50% in polar aprotic solvents (DMF) due to side reactions .
  • NMR shifts vary with deuterated solvent choice (e.g., DMSO-d₆ vs. CDCl₃) . Validate protocols via reproducibility tests and cross-reference with crystallographic data .

Q. What computational methods predict intermolecular interactions in crystal packing?

  • Hirshfeld surface analysis : Visualizes close contacts (e.g., S···H interactions).
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict hydrogen-bonding motifs .

Q. How to optimize reaction conditions using Design of Experiments (DoE)?

Apply factorial designs to variables like temperature (80–120°C), solvent ratio (ethanol/water), and catalyst loading (NaH: 1–2 eq). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 1.5 eq NaH) for >75% yield .

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